RuvA is predominantly sourced from Escherichia coli, although homologs exist in other bacterial species such as Salmonella typhimurium. The protein consists of four identical subunits, each approximately 22 kilodaltons in size, forming a tetrameric structure that interacts with DNA.
RuvA belongs to the family of AAA+ ATPases, which are characterized by their roles in various cellular processes, including DNA repair and recombination. It is classified as a helicase-like protein due to its involvement in unwinding DNA during the resolution of Holliday junctions.
The synthesis of RuvA typically involves recombinant DNA technology. The gene encoding RuvA is cloned into an expression vector and transformed into bacterial cells, such as BL21-GOLD(DE3) strains. Induction with isopropyl β-D-1-thiogalactopyranoside allows for overexpression.
Purification of RuvA involves several chromatographic techniques:
RuvA forms a stable tetrameric structure that binds specifically to Holliday junctions. The protein exhibits a unique four-fold symmetry where the arms of the DNA extend towards the corners of a square configuration when bound.
Cryo-electron microscopy has revealed multiple conformational states of the RuvAB complex during its interaction with Holliday junctions, demonstrating dynamic changes that facilitate branch migration and resolution.
RuvA participates in several biochemical reactions:
Assays measuring the interaction between RuvA and Holliday junctions often involve electrophoretic mobility shift assays or native polyacrylamide gel electrophoresis to visualize complex formation.
The mechanism by which RuvA operates involves its binding to Holliday junctions and subsequent recruitment of RuvB motors. This assembly enhances ATP hydrolysis, which provides energy for strand exchange and branch migration.
Studies indicate that domain III of RuvA interacts with specific regions of RuvB, regulating its ATPase activity and facilitating efficient processing of the junctions.
Relevant data from studies indicate that optimal conditions for activity include specific ionic strengths and temperatures, typically around 37 °C for enzymatic assays.
RuvA protein plays a significant role in molecular biology research focused on DNA repair mechanisms, genetic recombination processes, and the development of therapeutic strategies targeting bacterial infections. Its study aids in understanding fundamental cellular processes that maintain genomic stability across various organisms. Additionally, insights gained from RuvA's structure and function have implications for biotechnological applications involving gene editing and synthetic biology.
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